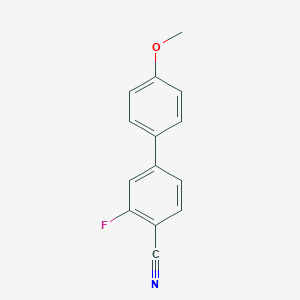

2-Fluoro-4-(4-methoxyphenyl)benzonitrile

Übersicht

Beschreibung

2-Fluoro-4-(4-methoxyphenyl)benzonitrile is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields . It has a molecular formula of C14H10FNO .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzonitrile group substituted with a fluorine atom at the 2-position and a 4-methoxyphenyl group at the 4-position .Physical and Chemical Properties Analysis

This compound has a predicted boiling point of 233.9±20.0 °C and a predicted density of 1.18±0.1 g/cm3 .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

2-Fluoro-4-(4-methoxyphenyl)benzonitrile does not appear directly in the literature; however, related compounds and synthesis methods offer insights into its potential applications and characteristics. For instance, the synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing anti-inflammatory materials, suggests a methodology that could be relevant for synthesizing compounds like this compound. This involves cross-coupling reactions that may be adapted for creating various fluorinated organic compounds with potential uses in pharmaceuticals and agrochemicals due to their unique properties imparted by the fluorine atom (Qiu et al., 2009).

Pharmacological Applications

While the specific compound is not mentioned, the pharmacological relevance of related fluorine-containing compounds is noteworthy. Fluorine substitution significantly affects the biological activity of pharmaceuticals, making fluorinated compounds of great interest. For example, fluorinated analogues of cytidine nucleotides are potent antivirals, indicating that fluorine substitution in compounds like this compound could lead to important biological activities (Ray et al., 2003).

Environmental and Green Chemistry

The advancement of fluoroalkylation reactions in aqueous media, including trifluoromethylation and difluoromethylation, highlights the environmental benefits of incorporating fluorine into organic compounds via green chemistry approaches. This suggests potential environmental applications for the synthesis and use of fluorinated compounds like this compound, promoting the development of sustainable and less toxic chemical processes (Song et al., 2018).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-fluoro-4-(4-methoxyphenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FNO/c1-17-13-6-4-10(5-7-13)11-2-3-12(9-16)14(15)8-11/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBUDFMDIMMTHQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=C(C=C2)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20376916 | |

| Record name | 2-fluoro-4-(4-methoxyphenyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123864-93-7 | |

| Record name | 2-fluoro-4-(4-methoxyphenyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-bromo-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B184741.png)

![2-(4-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B184743.png)

![2-Methyl-1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1h-indole-3-carbaldehyde](/img/structure/B184744.png)